1,4-Dimethyl 2-{[(adamantan-1-yl)carbamothioyl]amino}butanedioate
Description
1,4-Dimethyl 2-{[(adamantan-1-yl)carbamothioyl]amino}butanedioate is a complex organic compound with the molecular formula C17H26N2O4S and a molecular weight of 354.47 g/mol . This compound is characterized by the presence of an adamantane moiety, which is known for its stability and unique structural properties. The compound is often used in various scientific research applications due to its distinctive chemical properties.
Properties
IUPAC Name |
dimethyl 2-(1-adamantylcarbamothioylamino)butanedioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O4S/c1-22-14(20)6-13(15(21)23-2)18-16(24)19-17-7-10-3-11(8-17)5-12(4-10)9-17/h10-13H,3-9H2,1-2H3,(H2,18,19,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVRKHAPKRSUHKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C(=O)OC)NC(=S)NC12CC3CC(C1)CC(C3)C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1,4-Dimethyl 2-{[(adamantan-1-yl)carbamothioyl]amino}butanedioate involves multiple steps. One common synthetic route includes the reaction of dimethyl succinate with adamantanecarboxylic acid derivatives under specific conditions . The reaction typically requires a catalyst and is conducted under controlled temperatures to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
1,4-Dimethyl 2-{[(adamantan-1-yl)carbamothioyl]amino}butanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols, depending on the reagents used.
Scientific Research Applications
1,4-Dimethyl 2-{[(adamantan-1-yl)carbamothioyl]amino}butanedioate is utilized in several scientific research fields:
Chemistry: It serves as a precursor for synthesizing other complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: Research explores its potential as a drug candidate due to its unique structural properties and stability.
Industry: It is used in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 1,4-Dimethyl 2-{[(adamantan-1-yl)carbamothioyl]amino}butanedioate involves its interaction with specific molecular targets. The adamantane moiety enhances the compound’s ability to bind to hydrophobic pockets in proteins, influencing their activity. This binding can modulate various biochemical pathways, making the compound a valuable tool in drug discovery and development .
Comparison with Similar Compounds
Similar compounds to 1,4-Dimethyl 2-{[(adamantan-1-yl)carbamothioyl]amino}butanedioate include:
1-Adamantanecarboxylic acid: Known for its use in synthesizing adamantane derivatives.
Dimethyl succinate: A precursor in the synthesis of various esters and amides.
Adamantane: The parent hydrocarbon, widely used in medicinal chemistry and materials science. The uniqueness of this compound lies in its combination of the adamantane moiety with a carbamothioyl group, providing distinct chemical and biological properties.
Biological Activity
1,4-Dimethyl 2-{[(adamantan-1-yl)carbamothioyl]amino}butanedioate (CAS Number: 1485726-59-7) is a compound that has garnered attention due to its potential biological activities. This article explores its structure, biological mechanisms, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 354.5 g/mol. The compound features an adamantane moiety, which is known for its unique three-dimensional structure, potentially influencing its biological activity.
| Property | Value |
|---|---|
| CAS Number | 1485726-59-7 |
| Molecular Formula | C₁₇H₂₆N₂O₄S |
| Molecular Weight | 354.5 g/mol |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in cellular processes, similar to other compounds with thioamide functionalities.
Antimicrobial Activity
Research has indicated that compounds structurally related to this compound exhibit antimicrobial properties. For instance, studies on thiazole derivatives have shown that modifications in the thioamide group can enhance antimicrobial efficacy . Although specific data on this compound's antimicrobial activity is limited, its structural similarities suggest potential effectiveness against various pathogens.
Study 1: Synthesis and Evaluation
A study focused on synthesizing analogues of thiazole derivatives highlighted the importance of the thioamide group in biological activity. The synthesized compounds were evaluated for their antimicrobial properties, revealing that structural modifications significantly influenced their efficacy against bacterial strains . This suggests that this compound may also possess similar properties worth investigating.
Study 2: Structure-Activity Relationship
A comprehensive analysis of DNA gyrase inhibitors revealed that structural components significantly affect their biological activity. The presence of specific functional groups can enhance or inhibit the interaction with target enzymes . This insight underscores the necessity for further exploration of the structure-activity relationship (SAR) of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
